TGA Exhibits Superior In Vivo Survival Benefit Compared to Thiamphenicol Glycinate (TG) and Erythromycin in a Pneumonia Model
In an experimental mouse model of S. pyogenes pneumonia, aerosolized TGA demonstrated significantly better in vivo efficacy compared to its closest analog, aerosolized thiamphenicol glycinate hydrochloride (TG). The difference was most pronounced in the survival rate . The study also compared TGA to other standard-of-care antibiotics.
| Evidence Dimension | In vivo efficacy (survival benefit) |
|---|---|
| Target Compound Data | TGA (aerosol) - Superior survival rate |
| Comparator Or Baseline | TG (aerosol) - Lower survival rate; Erythromycin (oral) - Lower survival rate; Amoxicillin (oral) - Comparable survival rate |
| Quantified Difference | TGA showed better efficacy than aerosolized TG, particularly for survival rate, and was significantly more potent than oral erythromycin. |
| Conditions | Mouse model of S. pyogenes pneumonia; TGA and TG were administered by aerosol, ERT and AMX were administered orally. |
Why This Matters
For procurement decisions, this data confirms that the acetylcysteine moiety in TGA is not merely an additive but confers a substantial, quantifiable advantage in therapeutic outcomes over the non-mucolytic ester (TG) and a key macrolide alternative.
